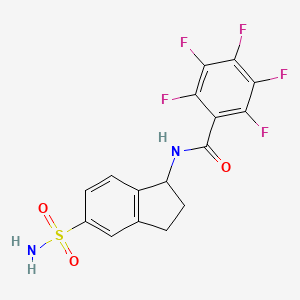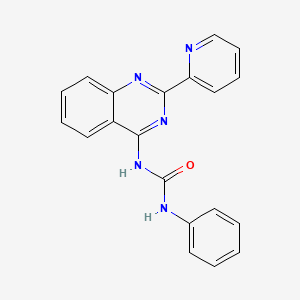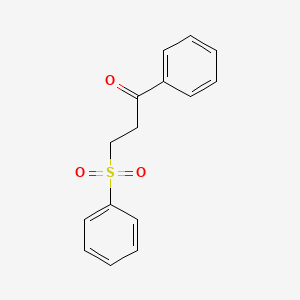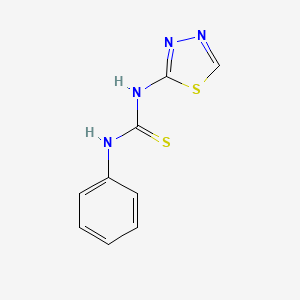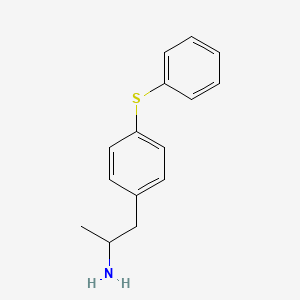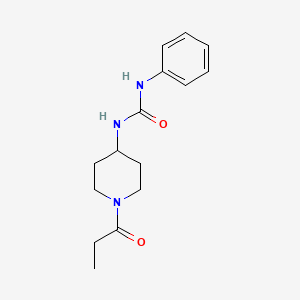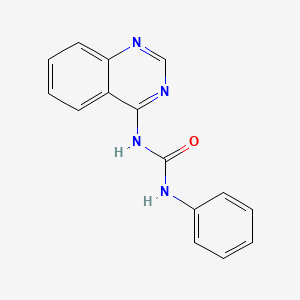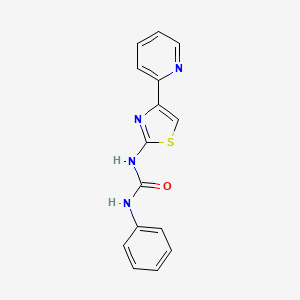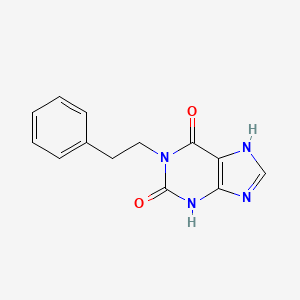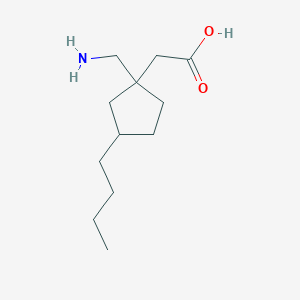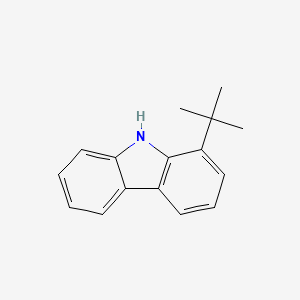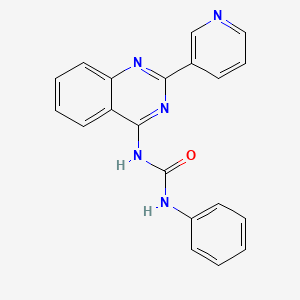
1-Phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea typically involves the following steps:
Formation of N-aryl-N’-pyridyl ureas: This step involves the reaction of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas.
Cyclocondensation: The N-aryl-N’-pyridyl ureas undergo cyclocondensation to form the corresponding fused heterocycles, resulting in the formation of the quinazoline core.
The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%). The scope of the method includes compounds with both electron-withdrawing and electron-donating groups, as well as diverse functionalities .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process can be easily scaled to gram quantities .
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and has shown significant activity against Mycobacterium tuberculosis.
Cancer Research: Quinazoline derivatives, including this compound, have been explored for their antitumor activities.
Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways.
Pathways Involved: The compound may interfere with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: These compounds share a similar quinazoline core and have been studied for their biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
Uniqueness
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both the phenyl and pyridine rings, along with the quinazoline core, provides a versatile scaffold for further modifications and exploration in medicinal chemistry .
Propiedades
Fórmula molecular |
C20H15N5O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-pyridin-3-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-15-8-2-1-3-9-15)25-19-16-10-4-5-11-17(16)23-18(24-19)14-7-6-12-21-13-14/h1-13H,(H2,22,23,24,25,26) |
Clave InChI |
GDOLLVJHBJTNPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



